Convolvin

Übersicht

Beschreibung

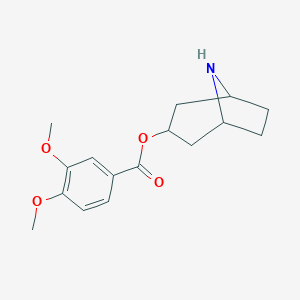

Convolvine is a tropane alkaloid primarily isolated from the plant species Convolvulus subhirsutus and Convolvulus pseudocanthabrica . It is known for its significant pharmacological properties, including antihypoxic, immunomodulating, and anti-inflammatory activities . The chemical structure of convolvine is characterized by a tropane ring system with a 3,4-dimethoxybenzoyloxynortropane moiety .

Wissenschaftliche Forschungsanwendungen

Convolvine and its derivatives have been extensively studied for their pharmacological properties . Some key applications include:

Antihypoxic Activity: Convolvine has been shown to improve oxygen metabolism in tissues, making it useful in conditions of oxygen deficiency.

Immunomodulating Activity: It modulates the immune response, which can be beneficial in various immune-related disorders.

Anti-inflammatory Activity: Convolvine exhibits significant anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.

Antimicrobial and Antifungal Activity: Convolvine and its derivatives have shown activity against various microbial and fungal strains.

Wirkmechanismus

Target of Action

Convolvine, an alkaloid present in the herb Convolvulus prostratus, primarily targets cholinergic muscarinic receptors: M2 and M4 . These receptors play a crucial role in the nervous system, particularly in memory and learning processes.

Mode of Action

Convolvine interacts with its targets by blocking the M2 and M4 cholinergic muscarinic receptors . Additionally, it potentiates the effect of another muscarinic memory enhancer, arecoline, thereby enhancing cognitive abilities .

Result of Action

Convolvine’s action on the cholinergic muscarinic receptors results in enhanced cognitive abilities, making it a potential nootropic agent . It has also been found to exhibit cytotoxic activity, indicating potential anti-cancer properties .

Biochemische Analyse

Biochemical Properties

Convolvine interacts with various enzymes, proteins, and other biomolecules. It has been reported to contain many bioactive phytoconstituents, such as alkaloid (convolamine), flavonoid (kaempferol), and phenolics (scopoletin, β-sitosterol, and ceryl alcohol) . Convolvine also aids in potentiating the effect of another muscarinic memory enhancer, namely, arecoline, thereby imparting nootropic abilities .

Cellular Effects

Convolvine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit neuroprotective, nootropic, and neuromodulatory roles . The extracts of Convolvulus prostratus, which contain Convolvine, have demonstrated effects on neurodegeneration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Convolvine can be synthesized through reactions with various alkyl halides. For instance, convolvine reacts with a homologous series of alkyl halides under reflux conditions to produce N-alkyl derivatives . The reaction typically involves heating under reflux in the presence of a base such as potassium carbonate, yielding products in 60-85% .

Industrial Production Methods: Industrial production of convolvine involves extraction from the Convolvulus species. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques . The availability of convolvine from natural sources makes it a viable candidate for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Convolvine undergoes various chemical reactions, including:

Substitution Reactions: Convolvine reacts with alkyl halides to form N-alkyl derivatives.

Esterification: Convolvine can be esterified with acid chlorides to form various esters.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form N-alkyl derivatives.

Acid Chlorides: Used in esterification reactions to form esters.

Bases: Such as potassium carbonate, used to facilitate substitution reactions.

Major Products:

N-Alkyl Derivatives: Formed from reactions with alkyl halides.

Esters: Formed from esterification reactions with acid chlorides.

Vergleich Mit ähnlichen Verbindungen

Convolamine: Another tropane alkaloid with similar pharmacological properties.

Convolicine: Known for its antihypoxic activity.

N-Benzylconvolvine: A derivative of convolvine with notable pharmacological effects.

Convolvine stands out due to its broad spectrum of activities and its potential for therapeutic applications in various fields of medicine and biology .

Biologische Aktivität

Convolvine, an alkaloid derived from Convolvulus pluricaulis , commonly known as Shankhpushpi, exhibits a wide range of biological activities that have garnered significant interest in pharmacological research. This article delves into the various pharmacological effects of convolvine, supported by recent studies and research findings.

Convolvine is classified as a tropane alkaloid , which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological pathways, contributing to its therapeutic effects. Notably, convolvine has been shown to possess:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing neurodegenerative diseases.

- Neuroprotective Effects : Convolvine protects neuronal cells from damage caused by neurotoxins, such as those associated with Alzheimer's disease.

- Anticonvulsant Activity : It exhibits protective effects against seizures in animal models.

Pharmacological Activities

The following table summarizes the key biological activities associated with convolvine:

Neuroprotective Effects

Recent studies have demonstrated that convolvine significantly ameliorates neurotoxicity induced by human microtubule-associated protein tau (hMAPτ) in Drosophila models of Alzheimer's disease. The administration of convolvine resulted in reduced levels of tau protein and improved cognitive functions, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Properties

The antioxidant activity of convolvine has been extensively studied, revealing its capability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. This action is critical in mitigating oxidative damage to neuronal cells, which is a hallmark of many neurodegenerative conditions .

Anticonvulsant Activity

In animal studies, convolvine has shown promise as an anticonvulsant agent. The extract from Convolvulus pluricaulis demonstrated significant protective effects against chemically induced seizures, suggesting that convolvine may modulate neurotransmitter systems involved in seizure activity .

Anxiolytic Effects

The anxiolytic properties of convolvine were evaluated using the elevated plus maze test, where it increased the time spent in open arms by treated mice, indicating reduced anxiety levels. These findings suggest that convolvine may influence serotonergic and dopaminergic pathways associated with anxiety disorders .

Case Studies and Clinical Implications

Despite the promising preclinical findings, there remains a lack of extensive clinical trials to validate the efficacy of convolvine in human subjects. Future research should focus on:

- Conducting randomized controlled trials to assess the therapeutic potential of convolvine in various neurological disorders.

- Investigating the long-term safety and efficacy profiles of convolvine extracts.

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHIIKSUHARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968462 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-30-4 | |

| Record name | Convolvine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.